molecular formula C12H15NO4 B1386464 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid CAS No. 1072855-70-9

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

Cat. No.: B1386464
CAS No.: 1072855-70-9
M. Wt: 237.25 g/mol
InChI Key: BZQWXMFGGPBSOV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Naming and Alternative Designations

The compound 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid is systematically named 5-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid according to IUPAC rules. This nomenclature reflects its pyridine core (position 3 carboxylic acid) and the tetrahydropyran-4-ylmethoxy substituent at position 6. Alternative designations include:

  • 6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid
  • 5-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acid

Registry Numbers and Database Classifications

Key identifiers include:

Property Value Source
CAS Registry Number 1072855-70-9
PubChem CID 63851173
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol

Database classifications categorize it under carboxylic acids and heterocyclic compounds, with HS Code 2934999090.

Historical Context of Nicotinic Acid Derivatives

Evolution of Pyridine Carboxylic Acid Chemistry

Nicotinic acid (pyridine-3-carboxylic acid) has been studied since the early 20th century for its role in vitamin B₃ metabolism. Industrial synthesis methods emerged in the 1940s, including liquid-phase oxidation of alkylpyridines using nitric acid. Patents from the 1950s–1970s optimized halogen-mediated oxidation processes for pyridine carboxylic acids, enabling scalable production.

Development of Tetrahydropyran-Linked Derivatives

The integration of tetrahydropyran (THP) groups into nicotinic acid frameworks gained traction in the 2000s, driven by:

  • Enhanced metabolic stability compared to unmodified nicotinic acid.
  • Improved solubility profiles due to the THP group’s ether-oxygen atoms.
    Synthetic breakthroughs, such as palladium-catalyzed coupling reactions, enabled precise functionalization at position 6.

Scientific and Industrial Significance

Position in Contemporary Chemical Research

Recent studies highlight its utility in:

  • Enzyme inhibition : Noncompetitive inhibition of α-amylase and α-glucosidase for diabetes management.
  • Drug discovery : As a precursor to hypoglycemic agents and GPR109a receptor agonists.
  • Material science : Functionalization of polymers via its carboxylic acid group.

Industrial Relevance and Applications

Application Description Source
Pharmaceutical Intermediates Used in synthesizing N-(4-sulfamoylphenyl) derivatives for metabolic disorder drugs.
Organic Synthesis Serves as a building block for heterocyclic compounds via nucleophilic substitutions.
Biochemical Research Probe for studying NAD⁺-dependent enzymatic pathways.

Research Objectives and Scope

Current Research Objectives

  • Synthetic Optimization : Improving yields of THP-linked derivatives via green chemistry approaches (e.g., Cyrene solvent systems).
  • Biological Activity Mapping : Profiling its effects on lipid metabolism and insulin signaling pathways.
  • Structural Diversification : Developing analogs with modified THP groups to enhance target specificity.

Scope of Investigations

  • Structural Analysis : X-ray crystallography to resolve its binding modes with enzymatic targets.
  • Structure-Activity Relationships (SAR) : Correlating substituent effects at position 6 with pharmacological efficacy.
  • Industrial Scalability : Evaluating continuous-flow synthesis for large-scale production.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)10-1-2-11(13-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQWXMFGGPBSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid typically involves the introduction of the tetrahydropyran methoxy group onto a nicotinic acid derivative, often through etherification reactions. The key synthetic challenge is the selective substitution at the 6-position of the pyridine ring without affecting the carboxylic acid functionality.

Etherification Approach

A common route involves:

  • Starting with 6-hydroxynicotinic acid or a suitable 6-halo-nicotinic acid derivative.
  • Reacting with tetrahydro-2H-pyran-4-ylmethanol or its activated derivative (e.g., tetrahydro-2H-pyran-4-ylmethyl halide) under conditions favoring nucleophilic substitution or Williamson ether synthesis.
  • Use of base catalysts such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) to promote ether bond formation.
  • Reaction conditions optimized to avoid hydrolysis or side reactions affecting the carboxylic acid group.

This method yields the target ether compound with good regioselectivity and yield.

Multi-Step Synthesis via Protected Intermediates

In some protocols, the carboxylic acid group is protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during etherification. After successful introduction of the tetrahydropyran-4-ylmethoxy group, the ester is hydrolyzed under acidic or basic conditions to regenerate the free acid.

This strategy improves overall yield and purity by minimizing side reactions and facilitating purification steps.

Related Synthetic Insights from Analogous Compounds

Though direct detailed protocols for this compound are limited, synthesis of structurally related nicotinic acid derivatives and nicotinamides bearing tetrahydropyran substituents provides valuable insights:

  • For example, synthesis of N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves acylation of the substituted nicotinic acid derivative with propargyl amine, following etherification.
  • Multi-step organic synthesis techniques including acylation, etherification, and amide formation are commonly employed.
  • The presence of the tetrahydropyran ring requires careful control of reaction conditions to preserve ring integrity.

Alternative Synthetic Routes

  • Some methods utilize cyclization and ring-forming reactions to generate the tetrahydropyran moiety in situ, followed by functionalization at the pyridine ring.
  • These approaches are more complex and less common for this specific compound but may be relevant for derivatives or analogs.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Catalysts Conditions Advantages Disadvantages
Direct Etherification 6-hydroxynicotinic acid + tetrahydro-2H-pyran-4-ylmethanol Base (K2CO3, NaH), DMF/DMSO Room temp to reflux, inert atmosphere Straightforward, good yield Requires careful control to avoid acid group hydrolysis
Protected Ester Route 6-hydroxynicotinic acid ester + tetrahydro-2H-pyran-4-ylmethanol Base, esterification and hydrolysis reagents Multi-step, mild hydrolysis Higher purity, better yield More steps, longer synthesis
Acylation and Amide Formation (Analogous) Etherified nicotinic acid derivative + amine Coupling agents (e.g., EDC) Mild conditions Enables derivative synthesis Not direct for acid preparation
Cyclization-Based Synthesis (Analogous) Cycloalkanones + DMFDMA + hippuric acid (for pyran ring formation) Acetic anhydride, heat Multi-step, elevated temperatures Useful for fused ring systems Complex, less direct

Research Findings and Optimization Notes

  • The choice of solvent and base is critical for maximizing yield and selectivity in etherification.
  • Protecting groups for the acid function significantly improve reaction outcomes and ease purification.
  • Reaction monitoring by NMR and HPLC is recommended to track conversion and minimize side products.
  • Scale-up considerations include maintaining anhydrous conditions and controlling temperature to preserve the tetrahydropyran ring.
  • Analogous compounds suggest that mild conditions prevent ring opening or rearrangement of the tetrahydropyran moiety.

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The tetrahydro-2H-pyran-4-ylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid has been studied for its potential therapeutic effects, particularly in the following areas:

  • Neurotransmitter Modulation : In vitro studies suggest that compounds with similar structures can modulate neurotransmitter release, indicating potential applications in neuropharmacology.
  • Anti-inflammatory Properties : Preliminary research indicates that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Medicinal Chemistry

The compound serves as a valuable starting material for synthesizing more complex molecules. Its tetrahydro-2H-pyranylmethoxy group acts as a protecting group during chemical reactions, allowing for selective modifications at other sites on the molecule. This versatility makes it a candidate for developing new drug candidates.

Analytical Chemistry

Due to its unique structure, this compound can be utilized as a reference standard in pharmaceutical testing and analytical techniques. Its stability under various conditions makes it suitable for use in quality control processes in drug development.

Case Studies

Several case studies have highlighted the efficacy of this compound in various preclinical models:

In Vivo Anti-inflammatory Study

A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent.

Antitumor Efficacy

In xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Tetrahydro-2H-pyran-Substituted Carboxylic Acids

Compounds in this category share the tetrahydro-2H-pyran moiety but differ in substituent positions and functional groups. Key examples include:

Compound Name CAS No. Structural Feature Similarity Score Key Properties/Applications
4-Methyltetrahydro-2H-pyran-4-carboxylic acid 233276-38-5 Methyl group at pyran C4, carboxylic acid 0.96 Higher lipophilicity; drug synthesis
Tetrahydro-2H-pyran-3-carboxylic acid 873397-34-3 Carboxylic acid at pyran C3 0.93 Intermediate in agrochemicals
Tetrahydropyranyl-4-acetic acid 85064-61-5 Acetic acid chain at pyran C4 0.92 Enhanced water solubility

Analysis :

  • The similarity score (0.96) of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid highlights its structural proximity to the target compound, differing only in the methyl group vs. methoxy-nicotinic acid substitution.
  • Tetrahydropyranyl-4-acetic acid lacks the aromatic pyridine ring, resulting in lower molecular complexity and distinct reactivity in coupling reactions.

Nicotinic Acid Derivatives

These compounds retain the nicotinic acid backbone but vary in substituents:

Compound Name CAS No. Substituent Position/Group Key Differences Applications
6-Methylnicotinic acid N/A Methyl group at pyridine C6 Smaller substituent; reduced steric bulk Precursor for vitamin B3 analogs
6-Methylnicotinic acid ethyl ester N/A Ethyl ester at C2, methyl at C6 Ester group enhances metabolic stability Prodrug development
Nicotinic acid (Pyridine-3-carboxylic acid) 59-67-6 No substituents Higher polarity; limited bioavailability Dietary supplements

Analysis :

  • The tetrahydro-2H-pyran-4-ylmethoxy group in the target compound introduces steric bulk and moderate lipophilicity compared to 6-Methylnicotinic acid, which may enhance binding to hydrophobic enzyme pockets.
  • Nicotinic acid’s lack of substituents (naturally isolated from Asarum heterotropides) results in higher aqueous solubility but rapid clearance, limiting therapeutic utility without derivatization.

Biological Activity

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid is a derivative of nicotinic acid, characterized by its unique structural features that confer various biological activities. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential effects on neurotransmitter modulation and anti-inflammatory properties. Below is a detailed exploration of its biological activity, synthesis, and applications based on available research findings.

Structural Characteristics

The molecular formula of this compound is C12H15NO4, with a molecular weight of approximately 237.25 g/mol. The compound features a pyridine ring, which is crucial for its biological activity, along with a tetrahydro-2H-pyran moiety connected via a methoxy group. This specific configuration may enhance its interaction with biological targets, particularly nicotinic acid receptors.

Neurotransmitter Modulation

In vitro studies suggest that compounds with similar structures can modulate neurotransmitter release. For instance, derivatives of nicotinic acid have been shown to influence acetylcholine release, which is critical for cognitive functions and neuromuscular transmission. The presence of the tetrahydro-2H-pyran group may enhance the lipophilicity of the compound, facilitating better membrane penetration and receptor interaction.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. Compounds with similar structural motifs have demonstrated the ability to inhibit nitric oxide (NO) production in macrophages, which is a key mediator in inflammatory responses. In one study, the compound was assessed for its ability to reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophages .

Synthesis Pathways

The synthesis of this compound can be approached through various methods, including:

  • Protective Group Strategies : Utilizing tetrahydro-2H-pyran as a protecting group during multi-step synthesis allows for selective modifications at other functional sites.
  • Functionalization Techniques : Employing reactions such as alkylation or acylation to introduce the methoxy group onto the nicotinic acid framework.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to this compound:

Compound NameKey FeaturesPotential Biological Activity
6-(5-Methyl-3-phenyloxazol-4-ylmethoxy)nicotinic acidIsoxazole ringAnti-inflammatory properties
6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acidSimilar tetrahydropyran structureModulation of neurotransmitter release
6-(N-Methyl-tetrahydropyran-4-yloxy)nicotinic acidN-methyl substitutionVarying pharmacological profiles

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Pharmaceutical Testing : The compound serves as a reference standard in drug development processes due to its defined structural characteristics and biological activity.
  • Therapeutic Applications : Ongoing research focuses on enhancing the efficacy of this compound while minimizing side effects in therapeutic contexts, particularly in treating neurological disorders and inflammatory diseases.

Q & A

Q. What are the recommended synthetic pathways for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a tetrahydro-2H-pyran-4-ylmethoxy group to a nicotinic acid scaffold. Key steps include:

  • Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to protect reactive hydroxyl moieties during coupling .
  • Coupling Reactions : Employ Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 nucleophilic substitution for ether linkage formation. AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) can predict feasible routes by analyzing analogous pyran-ether systems .
  • Purification : Chromatography (silica gel, gradient elution) or recrystallization in ethyl acetate/hexane mixtures improves yield .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Confirm the pyran ring (δ 3.5–4.5 ppm for oxymethylene protons) and nicotinic acid aromatic protons (δ 8.0–9.0 ppm) .
    • HRMS : Verify molecular ion [M+H]⁺ at m/z 253.0954 (calculated for C₁₂H₁₅NO₄).
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran ring (chair conformation) .
  • Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of the tetrahydro-2H-pyran moiety to the nicotinic acid core?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent Optimization : Switch from polar aprotic (DMF) to less coordinating solvents (THF, DCM) to reduce byproduct formation .
  • Catalyst Screening : Test Pd(0) complexes (e.g., Pd₂(dba)₃) for Ullman-type couplings, which improve regioselectivity in hindered systems .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux) to minimize degradation .

Q. How to resolve discrepancies in reported solubility data for this compound across studies?

Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Standardize protocols:

  • Solvent Selection : Use buffered aqueous solutions (pH 7.4 PBS) for biological assays vs. DMSO for in vitro studies .
  • Purity Verification : Quantify residual solvents (GC-MS) and crystallinity (DSC) to exclude hydrate/anhydrate forms .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous media, which artificially reduce solubility .

Q. What strategies enhance the compound’s stability in long-term pharmacological assays?

Methodological Answer:

  • Storage Conditions : Store at –20°C under argon to prevent oxidation of the pyran ring .
  • pH Buffering : Maintain pH 6–7 in assay media to avoid acid-catalyzed hydrolysis of the methoxy group .
  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to stabilize against thermal degradation .

Q. How to design structure-activity relationship (SAR) studies targeting the nicotinic acid moiety?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with substituents at the 4-/5-positions (e.g., methyl, amino, aryl) to probe electronic effects on target binding .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to correlate substituent Hammett σ values with bioactivity .
  • In Vitro Assays : Screen against NADPH oxidases (NOX isoforms) to evaluate inhibition potency, as nicotinic acid derivatives are known NOX inhibitors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Reactant of Route 2
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6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

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